molecular formula C14H24ClNO B14129373 Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- CAS No. 75942-79-9

Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)-

Cat. No.: B14129373
CAS No.: 75942-79-9
M. Wt: 257.80 g/mol
InChI Key: DFGDKQQSAQAGLJ-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- is a synthetic organic compound It is characterized by its unique molecular structure, which includes a chloroacetamide group and a cyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- typically involves the reaction of 2-chloroacetamide with an appropriate cyclohexenyl derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to achieve a commercially viable process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chloro group in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a range of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-chloro-N-(1-methylethyl)-N-(cyclohexyl)-
  • Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5-dimethyl-1-cyclohexen-1-yl)-

Uniqueness

The uniqueness of Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

75942-79-9

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

IUPAC Name

2-chloro-N-propan-2-yl-N-(3,5,5-trimethylcyclohexen-1-yl)acetamide

InChI

InChI=1S/C14H24ClNO/c1-10(2)16(13(17)9-15)12-6-11(3)7-14(4,5)8-12/h6,10-11H,7-9H2,1-5H3

InChI Key

DFGDKQQSAQAGLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=C1)N(C(C)C)C(=O)CCl)(C)C

Origin of Product

United States

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